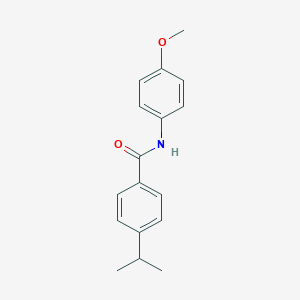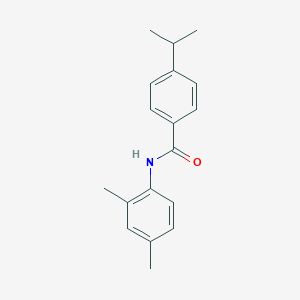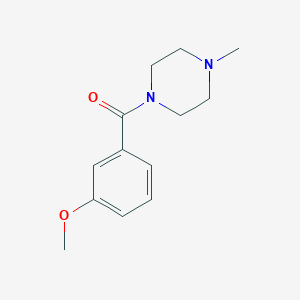
4-bromo-N-propyl-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-propyl-1-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid that is soluble in organic solvents and water. This compound has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-bromo-N-propyl-1-naphthalenesulfonamide is not fully understood. However, studies have suggested that it binds to specific proteins and nucleic acids, resulting in a change in their conformation or activity. This can lead to downstream effects such as inhibition of enzyme activity, induction of cell death, or changes in gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-propyl-1-naphthalenesulfonamide can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been found to bind specifically to certain proteins and nucleic acids, resulting in a change in their conformation or activity. This can lead to downstream effects such as changes in gene expression.
実験室実験の利点と制限
One of the primary advantages of 4-bromo-N-propyl-1-naphthalenesulfonamide is its potential use as a fluorescent probe for the detection of proteins and nucleic acids. It has also been found to have potential applications as an anticancer agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
将来の方向性
There are several future directions for research on 4-bromo-N-propyl-1-naphthalenesulfonamide. One area of research could be the development of new fluorescent probes based on this compound for the detection of specific proteins and nucleic acids. Another area of research could be the further investigation of its potential as an anticancer agent, including studies on its efficacy and safety in animal models. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development.
合成法
The synthesis of 4-bromo-N-propyl-1-naphthalenesulfonamide can be achieved by reacting 4-bromo-1-naphthalenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
科学的研究の応用
4-bromo-N-propyl-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been its use as a fluorescent probe for the detection of proteins and nucleic acids. This compound has been found to bind specifically to certain proteins and nucleic acids, resulting in a change in fluorescence intensity that can be detected using fluorescence spectroscopy.
Another area of research has been the use of 4-bromo-N-propyl-1-naphthalenesulfonamide as a potential anticancer agent. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. This makes it a promising candidate for the development of new cancer therapies.
特性
分子式 |
C13H14BrNO2S |
|---|---|
分子量 |
328.23 g/mol |
IUPAC名 |
4-bromo-N-propylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H14BrNO2S/c1-2-9-15-18(16,17)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-8,15H,2,9H2,1H3 |
InChIキー |
NOIHDDKFPOUSHG-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
正規SMILES |
CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




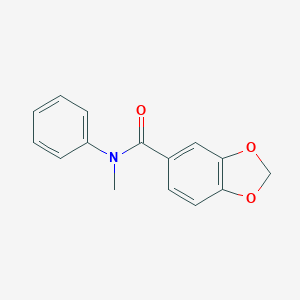
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)

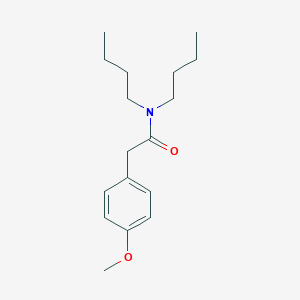



![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
